[2-oxo-2-(1H-pyrrol-2-yl)ethyl] 4-(trifluoromethoxy)benzoate
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Overview
Description
[2-oxo-2-(1H-pyrrol-2-yl)ethyl] 4-(trifluoromethoxy)benzoate is a synthetic organic compound that features a pyrrole ring and a benzoate ester with a trifluoromethoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-oxo-2-(1H-pyrrol-2-yl)ethyl] 4-(trifluoromethoxy)benzoate typically involves the formation of the pyrrole ring followed by esterification with 4-(trifluoromethoxy)benzoic acid. One common method for synthesizing the pyrrole ring is through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine. The esterification can be achieved using standard esterification techniques, such as the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes using more efficient catalysts, optimizing reaction conditions (temperature, pressure, solvent), and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
[2-oxo-2-(1H-pyrrol-2-yl)ethyl] 4-(trifluoromethoxy)benzoate can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized to form pyrrolinones or other oxidized derivatives.
Reduction: The carbonyl group can be reduced to form alcohols or other reduced derivatives.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethoxy group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrole ring can yield pyrrolinones, while reduction of the carbonyl group can yield alcohols.
Scientific Research Applications
Chemistry
In chemistry, [2-oxo-2-(1H-pyrrol-2-yl)ethyl] 4-(trifluoromethoxy)benzoate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound is investigated for its potential as a pharmacophore in drug design. The trifluoromethoxy group is known to enhance the metabolic stability and bioavailability of drugs, while the pyrrole ring can interact with biological targets such as enzymes and receptors.
Industry
In industry, this compound is explored for its potential use in materials science, particularly in the development of polymers and coatings with unique properties.
Mechanism of Action
The mechanism of action of [2-oxo-2-(1H-pyrrol-2-yl)ethyl] 4-(trifluoromethoxy)benzoate involves its interaction with specific molecular targets. The pyrrole ring can form hydrogen bonds and π-π interactions with biological macromolecules, while the trifluoromethoxy group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
[2-oxo-2-(1H-pyrrol-2-yl)ethyl] benzoate: Lacks the trifluoromethoxy group, which may result in different biological activity and physicochemical properties.
[2-oxo-2-(1H-pyrrol-2-yl)ethyl] 4-methoxybenzoate: Contains a methoxy group instead of a trifluoromethoxy group, which can affect its metabolic stability and bioavailability.
[2-oxo-2-(1H-pyrrol-2-yl)ethyl] 4-chlorobenzoate: Contains a chloro group, which can influence its reactivity and biological interactions.
Uniqueness
The presence of the trifluoromethoxy group in [2-oxo-2-(1H-pyrrol-2-yl)ethyl] 4-(trifluoromethoxy)benzoate makes it unique compared to similar compounds. This group enhances the compound’s metabolic stability, lipophilicity, and ability to interact with biological targets, making it a valuable scaffold in drug design and materials science.
Properties
IUPAC Name |
[2-oxo-2-(1H-pyrrol-2-yl)ethyl] 4-(trifluoromethoxy)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO4/c15-14(16,17)22-10-5-3-9(4-6-10)13(20)21-8-12(19)11-2-1-7-18-11/h1-7,18H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWLWTCCWHCILPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)C(=O)COC(=O)C2=CC=C(C=C2)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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